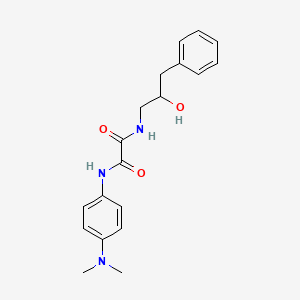

N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide

Description

Properties

IUPAC Name |

N'-[4-(dimethylamino)phenyl]-N-(2-hydroxy-3-phenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-22(2)16-10-8-15(9-11-16)21-19(25)18(24)20-13-17(23)12-14-6-4-3-5-7-14/h3-11,17,23H,12-13H2,1-2H3,(H,20,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAWDFAJBSMPFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide typically involves multiple steps, starting with the preparation of the core phenyl ring and subsequent functional group modifications. Key steps include:

Formation of the phenyl ring: This can be achieved through various methods, such as the Friedel-Crafts acylation reaction.

Introduction of the dimethylamino group: This is often done through nucleophilic substitution reactions.

Attachment of the hydroxy-3-phenylpropyl group: This step may involve the use of reagents like Grignard reagents or organolithium compounds.

Formation of the oxalamide moiety: This is typically achieved through the reaction of the intermediate with oxalyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

Reduction: Amines, alcohols, and other reduced derivatives.

Substitution: Amides, sulfonamides, and other substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases, including cancer and neurological disorders.

Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it valuable in the manufacturing of high-performance materials.

Mechanism of Action

The mechanism by which N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The following oxalamide derivatives share structural similarities but differ in substituents, leading to divergent properties:

*Inferred based on structural analysis.

Physicochemical Properties

- User’s Compound: The dimethylamino group enhances solubility in acidic media, while the hydroxyl group improves water solubility. The phenylpropyl chain introduces moderate hydrophobicity.

- Compound : Chlorine atoms and pyrazole increase lipophilicity (logP ~3.8 estimated), favoring blood-brain barrier penetration .

- Compound : Fluorine’s electronegativity may reduce metabolic degradation, while biphenyl enhances thermal stability .

Biological Activity

N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including mechanisms of action, biological effects, and applications in various fields.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is , and it features a dimethylamino group, a hydroxy group, and an oxalamide linkage that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The dimethylamino group can facilitate binding to various receptors and enzymes, potentially modulating their activity. This modulation may lead to various biochemical effects, including:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways.

Biological Activity

Research has highlighted several areas where this compound exhibits significant biological effects:

Anticancer Activity

Studies have shown that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, derivatives of oxalamides have been investigated for their ability to inhibit tumor growth in vitro and in vivo models. The specific mechanism often involves the modulation of apoptotic pathways and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Neuroprotective Effects

Research indicates that compounds related to this compound may protect neuronal cells from oxidative stress. This neuroprotective effect could be beneficial in conditions like Alzheimer's disease or other neurodegenerative disorders.

1. Anticancer Studies

A study conducted on a series of oxalamide derivatives demonstrated that modifications at the phenyl ring significantly impacted cytotoxicity against cancer cell lines. The most potent derivative exhibited an IC50 value of 5 µM against breast cancer cells, indicating strong anticancer potential.

2. Antimicrobial Evaluation

In a comparative study, this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.